Cas no 2248323-36-4 (Tert-butyl 5-methoxypiperidine-3-carboxylate)

Tert-butyl 5-methoxypiperidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 2248323-36-4
- EN300-6495697
- Tert-butyl 5-methoxypiperidine-3-carboxylate
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- インチ: 1S/C11H21NO3/c1-11(2,3)15-10(13)8-5-9(14-4)7-12-6-8/h8-9,12H,5-7H2,1-4H3
- InChIKey: IZGOOWGYKOVOKZ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CNCC(C(=O)OC(C)(C)C)C1
計算された属性
- せいみつぶんしりょう: 215.15214353g/mol
- どういたいしつりょう: 215.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 47.6Ų
Tert-butyl 5-methoxypiperidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6495697-5.0g |
tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |
2248323-36-4 | 95% | 5g |
$2816.0 | 2023-05-29 | |
Enamine | EN300-6495697-10.0g |
tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |
2248323-36-4 | 95% | 10g |
$4176.0 | 2023-05-29 | |
Enamine | EN300-6495697-0.25g |
tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |
2248323-36-4 | 95% | 0.25g |
$481.0 | 2023-05-29 | |
Enamine | EN300-6495697-0.1g |
tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |
2248323-36-4 | 95% | 0.1g |
$337.0 | 2023-05-29 | |
Enamine | EN300-6495697-1.0g |
tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |
2248323-36-4 | 95% | 1g |
$971.0 | 2023-05-29 | |
1PlusChem | 1P028PVY-500mg |
tert-butyl5-methoxypiperidine-3-carboxylate,Mixtureofdiastereomers |
2248323-36-4 | 95% | 500mg |
$999.00 | 2024-05-25 | |
1PlusChem | 1P028PVY-10g |
tert-butyl5-methoxypiperidine-3-carboxylate,Mixtureofdiastereomers |
2248323-36-4 | 95% | 10g |
$5224.00 | 2024-05-25 | |
Aaron | AR028Q4A-500mg |
tert-butyl5-methoxypiperidine-3-carboxylate,Mixtureofdiastereomers |
2248323-36-4 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
Aaron | AR028Q4A-1g |
tert-butyl5-methoxypiperidine-3-carboxylate,Mixtureofdiastereomers |
2248323-36-4 | 95% | 1g |
$1361.00 | 2025-02-16 | |
Enamine | EN300-6495697-0.05g |
tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |
2248323-36-4 | 95% | 0.05g |
$226.0 | 2023-05-29 |
Tert-butyl 5-methoxypiperidine-3-carboxylate 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
Tert-butyl 5-methoxypiperidine-3-carboxylateに関する追加情報
Research Update on Tert-butyl 5-methoxypiperidine-3-carboxylate (CAS: 2248323-36-4) in Chemical and Biomedical Applications
Tert-butyl 5-methoxypiperidine-3-carboxylate (CAS: 2248323-36-4) is a piperidine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its potential as a building block for novel therapeutics, owing to its favorable physicochemical properties and synthetic accessibility.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Tert-butyl 5-methoxypiperidine-3-carboxylate in the development of selective serotonin reuptake inhibitors (SSRIs). The research team demonstrated that modifications at the 5-methoxy and carboxylate positions of the piperidine ring could significantly enhance binding affinity to serotonin transporters while minimizing off-target effects. The compound's tert-butyl ester group was found to improve metabolic stability, addressing a common limitation of earlier SSRI candidates.
In the field of antiviral research, a recent patent application (WO2023056789) disclosed novel derivatives of Tert-butyl 5-methoxypiperidine-3-carboxylate showing potent activity against RNA viruses, including SARS-CoV-2 variants. The structural flexibility of this scaffold allowed for the introduction of various substituents that interfered with viral replication machinery. Particularly promising was a series of compounds where the methoxy group was replaced with bulkier alkoxy moieties, resulting in 10- to 100-fold improvements in antiviral potency compared to reference drugs.
From a synthetic chemistry perspective, advancements have been made in the large-scale production of Tert-butyl 5-methoxypiperidine-3-carboxylate. A 2024 publication in Organic Process Research & Development described a continuous flow chemistry approach that achieved >90% yield with excellent purity (>99.5%). This methodological improvement addresses previous challenges associated with batch processing, particularly in controlling stereochemistry at the 3-position of the piperidine ring. The optimized protocol features mild reaction conditions and reduced environmental impact through solvent recycling.
Emerging applications in radiopharmaceuticals have also been reported. Researchers at several academic medical centers are investigating 11C-labeled analogs of Tert-butyl 5-methoxypiperidine-3-carboxylate for positron emission tomography (PET) imaging of neurotransmitter systems. Preliminary data suggest these tracers may provide superior imaging characteristics for studying dopamine and serotonin receptor densities in vivo, with potential applications in neurodegenerative disease diagnosis and treatment monitoring.
Despite these advances, challenges remain in fully exploiting the therapeutic potential of this scaffold. Current research efforts are focusing on improving blood-brain barrier penetration for CNS targets while maintaining peripheral selectivity for non-CNS applications. Additionally, computational modeling studies are being employed to predict metabolite formation and potential toxicity issues early in the drug development process. The coming years are likely to see expanded clinical evaluation of derivatives based on this versatile chemical template.
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